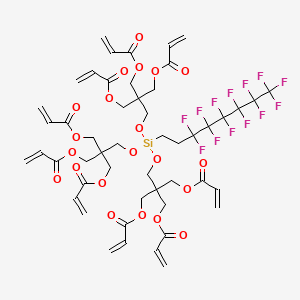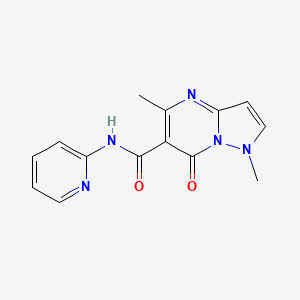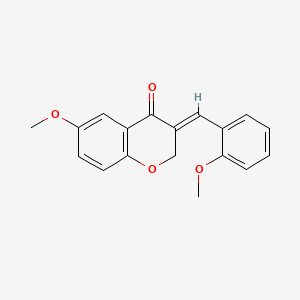
(E)-2,3-Dihydro-6-methoxy-3-((2-methoxyphenyl)methylene)-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2,3-Dihydro-6-methoxy-3-((2-methoxyphenyl)methylene)-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a benzopyran core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,3-Dihydro-6-methoxy-3-((2-methoxyphenyl)methylene)-4H-1-benzopyran-4-one typically involves the condensation of 2-methoxybenzaldehyde with 6-methoxy-2,3-dihydro-4H-1-benzopyran-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2,3-Dihydro-6-methoxy-3-((2-methoxyphenyl)methylene)-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran core or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to various functionalized benzopyran derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-2,3-Dihydro-6-methoxy-3-((2-methoxyphenyl)methylene)-4H-1-benzopyran-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown potential in various assays and studies. It may exhibit antioxidant, anti-inflammatory, or antimicrobial properties, making it a candidate for further biological research.
Medicine
In the field of medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (E)-2,3-Dihydro-6-methoxy-3-((2-methoxyphenyl)methylene)-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-4H-1-benzopyran-4-one: Lacks the methoxyphenyl group and methoxy substituents.
6-Methoxy-2,3-dihydro-4H-1-benzopyran-4-one: Similar core structure but without the methoxyphenyl group.
2-Methoxybenzaldehyde: Contains the methoxyphenyl group but lacks the benzopyran core.
Uniqueness
(E)-2,3-Dihydro-6-methoxy-3-((2-methoxyphenyl)methylene)-4H-1-benzopyran-4-one is unique due to the combination of its benzopyran core and methoxyphenyl group. This structural arrangement imparts distinct chemical and biological properties, setting it apart from other similar compounds.
Propiedades
Número CAS |
130688-87-8 |
|---|---|
Fórmula molecular |
C18H16O4 |
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
(3E)-6-methoxy-3-[(2-methoxyphenyl)methylidene]chromen-4-one |
InChI |
InChI=1S/C18H16O4/c1-20-14-7-8-17-15(10-14)18(19)13(11-22-17)9-12-5-3-4-6-16(12)21-2/h3-10H,11H2,1-2H3/b13-9+ |
Clave InChI |
VWBCQRHFAYNOOC-UKTHLTGXSA-N |
SMILES isomérico |
COC1=CC2=C(C=C1)OC/C(=C\C3=CC=CC=C3OC)/C2=O |
SMILES canónico |
COC1=CC2=C(C=C1)OCC(=CC3=CC=CC=C3OC)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


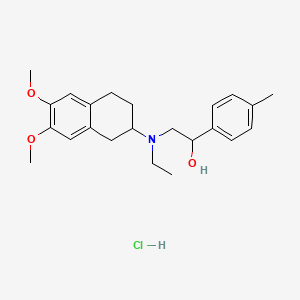
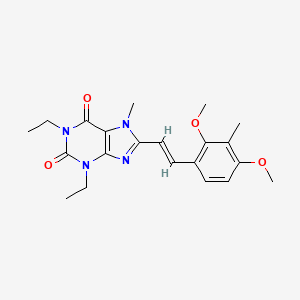

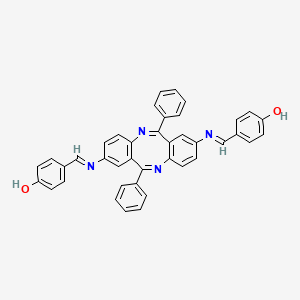

![methyl 8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B15189561.png)
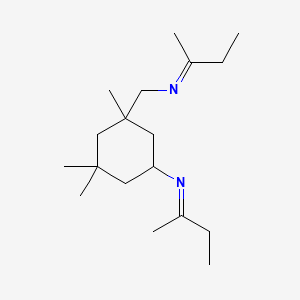
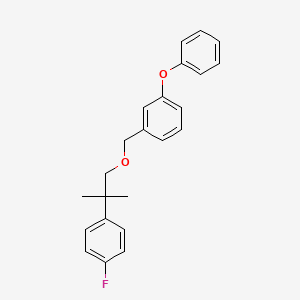
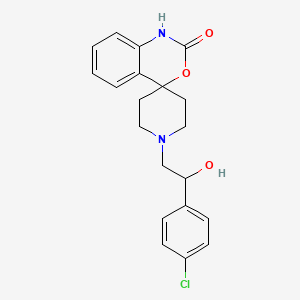
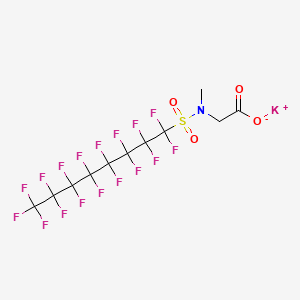
![methyl 8-(bromomethyl)-2-methyl-1-oxo-4-prop-2-enoxycarbonyloxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B15189604.png)
